4-(3-(1-メチル-1H-ピラゾール-4-スルホンアミド)キノキサリン-2-イル)ピペラジン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

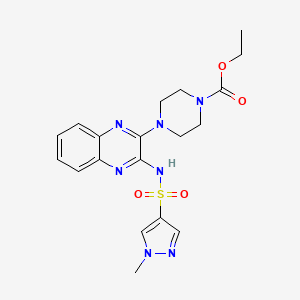

Ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N7O4S and its molecular weight is 445.5. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗リーシュマニア薬および抗マラリア薬活性

ピラゾール含有化合物、例えば 、は、強力な抗リーシュマニア薬および抗マラリア薬活性を含む多様な薬理学的効果で知られています . 例えば、ピラゾール誘導体である化合物 13 は、標準薬であるミルテフォシンおよびアムホテリシン B デオキシコール酸よりも 174 倍および 2.6 倍強力な抗前鞭毛体活性を示しました . さらに、化合物 14 および 15 は、それぞれ 70.2% および 90.4% の抑制で、Plasmodium berghei に対してより優れた阻害効果を示しました .

分子ドッキング研究

LmPTR1 ポケット(活性部位)に望ましい適合パターンを持ち、低い結合自由エネルギーを特徴とする化合物 13 の強力な in vitro 抗前鞭毛体活性を正当化するために、分子シミュレーション研究が行われました .

ピラゾール誘導体の合成

ピラゾールは、医薬品や農業を含む化学産業のさまざまな分野において、用途の広い骨格として特別な地位を占めています . 化合物 などのピラゾール誘導体の合成は、多くの研究者の関心の的となっています .

アミノチアゾールの調製

この化合物は、γ-セクレターゼモジュレーターとして知られているアミノチアゾールの調製のための試薬として、いくつかの反応に関与しています .

骨髄増殖性疾患療法のための潜在的な JAK2 阻害剤 この化合物は、骨髄増殖性疾患療法のための潜在的な JAK2 阻害剤であるアミノピリドインドールカルボキサミドの調製にも使用されます .

TGF-β1 および活性 A シグナル伝達阻害剤

これは、TGF-β1 および活性 A シグナル伝達阻害剤として作用するピリジン誘導体の合成に使用されます .

がん治療のための c-Met キナーゼ阻害剤 この化合物は、がん治療のための c-Met キナーゼ阻害剤である MK-2461 アナログの調製に使用されます .

作用機序

Quinoxalines

Quinoxaline derivatives have been studied for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They can bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .

Pyrazoles

Pyrazole derivatives are also known for their wide range of biological activities. For example, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is used as a reagent for the preparation of various biologically active compounds, such as potential JAK2 inhibitors for myeloproliferative disorders therapy .

生物活性

Ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate, with the CAS number 1787880-97-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23N7O4S

- Molecular Weight : 423.49 g/mol

- Chemical Structure : The compound features a quinoxaline core, a piperazine ring, and a pyrazole sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. FAAH inhibitors can modulate levels of endocannabinoids and other bioactive lipids, impacting pain and inflammation responses .

- Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .

Antiproliferative Effects

A study evaluating the antiproliferative activities of various quinoxaline derivatives found that certain derivatives exhibited potent activity against cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative A | HCT116 | 2.30 |

| Quinoxaline Derivative B | MCF-7 | 2.90 |

| Ethyl 4-(3-(1-methyl-1H-pyrazole)) | HCT116 | TBD |

The exact IC50 for ethyl 4-(3-(1-methyl-1H-pyrazole)) remains to be determined but is anticipated to be comparable based on structural activity relationships observed in similar compounds.

Anti-inflammatory Activity

In vivo studies involving models of inflammation have demonstrated that related compounds can significantly reduce edema and pain responses:

| Model | Compound Tested | Effectiveness |

|---|---|---|

| Carrageenan-induced paw edema | Ethyl Quinoxaline Derivative | Significant reduction in swelling |

| Thermal hyperalgesia model | Ethyl Quinoxaline Derivative | Reduced pain sensitivity |

Study on FAAH Inhibition

A notable study investigated the effects of piperazine derivatives on FAAH activity. The results indicated that these compounds could effectively increase levels of endocannabinoids in the brain, leading to analgesic effects in animal models of pain . This suggests that ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate may share similar properties.

Anticancer Activity Assessment

In another study focusing on anticancer activities, a series of quinoxaline derivatives were synthesized and tested against various cancer cell lines. The findings revealed that modifications in the quinoxaline structure significantly impacted their potency, indicating that ethyl 4-(3-(1-methyl-1H-pyrazole)) could be optimized for enhanced efficacy .

特性

IUPAC Name |

ethyl 4-[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4S/c1-3-30-19(27)26-10-8-25(9-11-26)18-17(21-15-6-4-5-7-16(15)22-18)23-31(28,29)14-12-20-24(2)13-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYDNTASBBBDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。